molecular formula C13H21Cl3N2O B5489369 N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride

Cat. No.: B5489369
M. Wt: 327.7 g/mol
InChI Key: ISQKELLAYULFGH-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a morpholine ring attached to an ethanamine chain, which is further substituted with a 4-chlorophenylmethyl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with morpholine to form N-(4-chlorobenzyl)morpholine.

    Alkylation: The intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine.

    Formation of Dihydrochloride Salt: The final product is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

    Oxidation: The major products include oxidized derivatives of the morpholine ring.

    Reduction: Reduced forms of the chlorophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in signal transduction pathways.

    Pathways Involved: It modulates the activity of these receptors and enzymes, leading to altered cellular responses. This modulation can result in therapeutic effects, particularly in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • N-(2,4-dichlorophenyl)-2-nitrobenzamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine stands out due to its unique combination of a morpholine ring and a chlorophenyl group. This structure imparts specific chemical properties, such as enhanced solubility and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.2ClH/c14-13-3-1-12(2-4-13)11-15-5-6-16-7-9-17-10-8-16;;/h1-4,15H,5-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQKELLAYULFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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